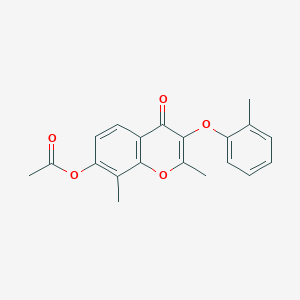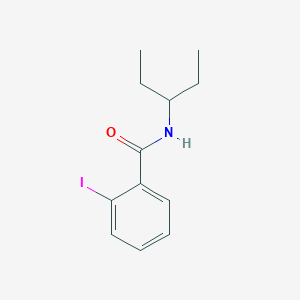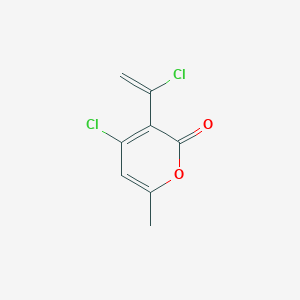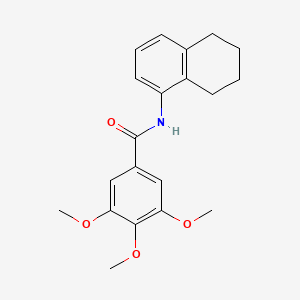
4-nitrobenzyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl 3,4,5-trimethoxybenzoate, also known as NB-TMB, is a chemical compound that has been widely used in scientific research. This compound has various applications in the field of biochemistry and pharmacology due to its unique properties and mechanisms of action. In
Aplicaciones Científicas De Investigación
4-nitrobenzyl 3,4,5-trimethoxybenzoate has been widely used in scientific research due to its unique properties and mechanisms of action. One of the main applications of 4-nitrobenzyl 3,4,5-trimethoxybenzoate is in the study of protein-protein interactions. 4-nitrobenzyl 3,4,5-trimethoxybenzoate can be used as a chemical probe to identify and characterize protein-protein interactions in vitro and in vivo. This compound can also be used to study the function of proteins and their role in various biological processes.
Mecanismo De Acción
4-nitrobenzyl 3,4,5-trimethoxybenzoate acts as a covalent inhibitor of proteins by forming a covalent bond with the target protein. The covalent bond is formed between the nitro group of 4-nitrobenzyl 3,4,5-trimethoxybenzoate and the cysteine residue of the target protein. This covalent bond leads to the inhibition of the target protein's function.
Biochemical and Physiological Effects:
4-nitrobenzyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes such as proteases and kinases. 4-nitrobenzyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-nitrobenzyl 3,4,5-trimethoxybenzoate is its ability to selectively target specific proteins. This compound can be used as a chemical probe to study the function of specific proteins in biological processes. However, one of the main limitations of 4-nitrobenzyl 3,4,5-trimethoxybenzoate is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-nitrobenzyl 3,4,5-trimethoxybenzoate in scientific research. One of the main directions is the development of new analogs of 4-nitrobenzyl 3,4,5-trimethoxybenzoate with improved properties such as increased potency and selectivity. Another direction is the application of 4-nitrobenzyl 3,4,5-trimethoxybenzoate in the study of protein-protein interactions in complex biological systems such as the human body. Finally, the use of 4-nitrobenzyl 3,4,5-trimethoxybenzoate in drug discovery and development is another promising direction for future research.
Conclusion:
In conclusion, 4-nitrobenzyl 3,4,5-trimethoxybenzoate is a chemical compound that has various applications in the field of biochemistry and pharmacology. This compound has unique properties and mechanisms of action that make it a valuable tool for scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-nitrobenzyl 3,4,5-trimethoxybenzoate have been discussed in this paper.
Métodos De Síntesis
4-nitrobenzyl 3,4,5-trimethoxybenzoate can be synthesized using a simple and efficient method. The synthesis process involves the reaction between 4-nitrobenzyl chloride and 3,4,5-trimethoxybenzoic acid in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-4-6-13(7-5-11)18(20)21/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYSBNRFOOXCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl 3,4,5-trimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)

![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)



![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)
![3,6,6-trimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5859128.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)
![6-cyclohexyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5859144.png)

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)